molecular formula C11H10ClN3 B8698396 8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine

8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine

Cat. No.: B8698396
M. Wt: 219.67 g/mol
InChI Key: RLEXCWASAGYXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-(3-methylenecyclobutyl)imidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C11H10ClN3 and its molecular weight is 219.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

8-chloro-3-(3-methylidenecyclobutyl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C11H10ClN3/c1-7-4-8(5-7)11-14-6-9-10(12)13-2-3-15(9)11/h2-3,6,8H,1,4-5H2

InChI Key

RLEXCWASAGYXPF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide (52.1 g, 219.2 mmol) in anhydrous MeCN (1.0 L) was treated with DMF (1.0 mL) and POCl3 (100 mL, 1.09 mol) and the mixture was stirred at 55° C. for 30 min. under a gentle stream of N2. The reaction was then concentrated in vacuo and the residue reconstituted in CH2Cl2 and treated with cold 2.0 M NH3 in IPA. This mixture was concentrated in vacuo, water added to dissolve the salts, and then extracted with CH2Cl2 (4×60 mL). The organic layers where combined and washed with sat. NaHCO3 (1×70 mL) dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography over silica gel eluting with hexane: EtOAc (v:v=2:1) to yield desired product. 1H NMR (400 MHz, CDCl3) δ ppm 3.24-3.30 (4H, m), 3.78-3.85 (1H, m), 4.89-4.94 (2H, m), 7.33 (1H, d, J=4.99 Hz), 7.53 (1H, d, J=5.09 Hz) and 7.82 (1H, s). MS (ES+): m/z 220.28, 222.30 [MH+].
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
1 L
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-[(3-Chloropyrazin-2-yl)methyl]-3-methylenecyclobutanecarboxamide (52.1 g, 219.2 mmol) in anhydrous MeCN (1.0 L) was treated with DMF (1.0 mL) and POCl3 (100 mL, 1.09 mol) and the mixture was stirred at 55° C. for 30 min. under a gentle stream of N2. The reaction was then concentrated in vacuo and the residue reconstituted in CH2Cl2 and treated with cold 2.0 M NH3 in IPA. This mixture was concentrated in vacuo, water added to dissolve the salts, and then extracted with CH2Cl2 (4×60 mL). The organic layers where combined and washed with sat. NaHCO3 (1×70 mL) dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by chromatography over silica gel eluting with 2:1 hexane:EtOAc to yield desired product. 1H NMR (400 MHz, CDCl3) δ ppm 3.24-3.30 (4H, m), 3.78-3.85 (1H, m), 4.89-4.94 (2H, m), 7.33 (1H, d, J-4.99 Hz), 7.53 (1H, d, J=5.09 Hz) and 7.82 (1H, s). MS (ES+): m/z 220.28 and 222.30 [MH+].
Quantity
52.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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